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Compound of Interest

Compound Name: Benzo[c]picene

Cat. No.: B15344365

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzo[c]picene is a polycyclic aromatic hydrocarbon (PAH), a class of organic compounds
composed of multiple fused aromatic rings. As a member of this extensive family,
Benzo[c]picene is of interest to researchers in environmental science, toxicology, and
materials science due to the potential biological activity and specific physicochemical
characteristics inherent to its unique isomeric structure. This technical guide provides a
comprehensive overview of the core physicochemical properties of Benzo[c]picene,
presenting available quantitative data, outlining general experimental protocols for their
determination, and visualizing a key experimental workflow.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of Benzo[c]picene. It is
important to note that while some data are from experimental sources, many of the
thermodynamic properties are estimated through computational models due to the limited
availability of experimentally derived values for this specific isomer.
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Property Value Source/Method

IUPAC Name Benzolc]picene

CAS Registry Number 217-37-8 [NIST]

Molecular Formula Ca6H16 [NIST]

Molecular Weight 328.41 g/mol [gsrs]

Melting Point 218-220 °C Experimental

Boiling Point 935.78 K (662.63 °C) Joback Method (Calculated)
Water Solubility (logiows) -10.49 mol/L Crippen Method (Calculated)

Octanol/Water Partition

o 7.453 Crippen Method (Calculated)
Coefficient (logP)

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of
Benzo|[c]picene are not readily available in the public domain. However, standard
methodologies for polycyclic aromatic hydrocarbons (PAHS) are applicable. The following
sections outline generalized protocols for key properties.

Melting Point Determination

The melting point of a solid crystalline substance is the temperature at which it transitions from
a solid to a liquid phase. For a pure crystalline compound, this transition occurs over a narrow
temperature range.

Methodology: Capillary Melting Point Method

o Sample Preparation: A small amount of finely powdered, dry Benzo[c]picene is packed into
a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

o Apparatus: A calibrated melting point apparatus, consisting of a heated block with a sample
holder, a thermometer or temperature probe, and a viewing lens, is used.
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o Measurement: The capillary tube is placed in the heating block. The temperature is
increased at a steady rate (e.g., 1-2 °C per minute) as the expected melting point is
approached.

o Observation: The temperature at which the first drop of liquid appears (onset of melting) and
the temperature at which the entire sample becomes a clear liquid (completion of melting)
are recorded as the melting point range.

Aqueous Solubility Determination

The aqueous solubility of a compound is its equilibrium concentration in water at a given
temperature. Given the hydrophobic nature of PAHSs, their aqueous solubility is typically very
low.

Methodology: Generator Column Method

e Column Preparation: A solid support material (e.g., glass beads or diatomaceous earth) is
coated with an excess of Benzo[c]picene. This coated support is then packed into a
column.

» Equilibration: High-purity water is pumped through the generator column at a constant, slow
flow rate and at a controlled temperature. As the water passes through the column, it
becomes saturated with Benzo[c]picene.

e Analysis: The aqueous solution eluting from the column is collected. The concentration of
Benzo[c]picene in the water is determined using a sensitive analytical technique such as
High-Performance Liquid Chromatography (HPLC) with UV-Vis or fluorescence detection, or
Gas Chromatography-Mass Spectrometry (GC-MS).

o Calculation: The solubility is calculated from the measured concentration in the saturated
agueous solution.

Octanol-Water Partition Coefficient (logP) Determination

The octanol-water partition coefficient (P) is a measure of a compound's lipophilicity, defined as
the ratio of its concentration in the octanol phase to its concentration in the aqueous phase of a
two-phase system at equilibrium. The logarithm of P (logP) is commonly used.
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Methodology: Shake-Flask Method

e Phase Preparation: Equal volumes of n-octanol and water are pre-saturated with each other
by vigorous mixing followed by separation.

« Partitioning: A known amount of Benzo[c]picene is dissolved in the octanol phase. This
solution is then mixed with the water phase in a separatory funnel.

o Equilibration: The mixture is shaken for a prolonged period (e.g., 24 hours) at a constant
temperature to allow for equilibrium to be reached.

e Phase Separation: The mixture is allowed to stand until the octanol and water layers have
clearly separated.

» Concentration Analysis: The concentration of Benzo[c]picene in both the octanol and
agueous phases is determined using a suitable analytical method like HPLC-UV or GC-MS.

o Calculation: The logP value is calculated using the formula: logP = logio ( [Concentration in
Octanol] / [Concentration in Water] ).

Mandatory Visualization

Experimental Workflow for Aqueous Solubility
Determination

Preparation

Click to download full resolution via product page

Caption: Workflow for AqQueous Solubility Determination of Benzo[c]picene.

« To cite this document: BenchChem. [Physicochemical Properties of Benzo[c]picene: An In-
depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b15344365#physicochemical-properties-of-benzo-c-
picene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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